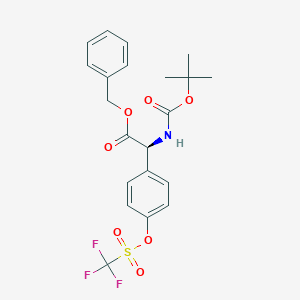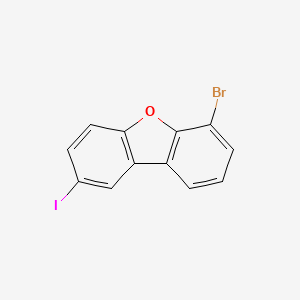![molecular formula C12H17NO B12284529 1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)
1-[3-(Benzyloxy)cyclobutyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)cyclobutyl]methanamine is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a cyclobutyl derivative with a benzyloxy group attached to the cyclobutane ring and a methanamine group. This compound is primarily used in research and development and is not intended for direct human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)cyclobutyl]methanamine can be synthesized through a multi-step process involving the following key steps:
Formation of 3-(Benzyloxy)cyclobutanone: This intermediate can be prepared by reacting cyclobutanone with benzyl alcohol in the presence of an acid catalyst.
Reduction to 3-(Benzyloxy)cyclobutanol: The ketone group in 3-(Benzyloxy)cyclobutanone is reduced to an alcohol using a reducing agent such as sodium borohydride.
Conversion to this compound: The alcohol is then converted to the corresponding amine using reagents like thionyl chloride followed by ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)cyclobutyl]methanamine undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, ammonia.
Major Products:
Oxidation: Benzyloxy aldehydes, benzyloxy carboxylic acids.
Reduction: Cyclobutylmethanamine.
Substitution: Various substituted amines.
Scientific Research Applications
1-[3-(Benzyloxy)cyclobutyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties, although not yet approved for clinical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)cyclobutyl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group may enhance its binding affinity to specific targets, while the cyclobutyl ring provides structural stability . The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-[3-(Benzyloxy)cyclobutyl]methanol: Similar structure but with a hydroxyl group instead of an amine.
3-(Benzyloxy)cyclobutanone: An intermediate in the synthesis of 1-[3-(Benzyloxy)cyclobutyl]methanamine.
Uniqueness: this compound is unique due to its combination of a benzyloxy group and a cyclobutyl ring, which imparts specific chemical and biological properties . Its structural features make it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3-phenylmethoxycyclobutyl)methanamine |
InChI |
InChI=1S/C12H17NO/c13-8-11-6-12(7-11)14-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2 |
InChI Key |
UETORNMTFRTONA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[2-Chloro-3-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-ethylquinolinium bromide](/img/structure/B12284446.png)





![[1-(Benzhydrylideneamino)-1-methylpyrrolidin-1-ium-2-yl]methanol;iodide](/img/structure/B12284475.png)







